molecular formula C58H114O29 B13723157 Acid-PEG25-t-butyl ester

Acid-PEG25-t-butyl ester

Cat. No.: B13723157
M. Wt: 1275.5 g/mol
InChI Key: UTESSIZIHUTTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acid-PEG25-t-butyl ester is a polyethylene glycol (PEG) linker containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is known for its ability to react with primary amine groups in the presence of activators to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG25-t-butyl ester typically involves the Steglich esterification method, which is a widely employed technique for the formation of esters under mild conditions. This method uses carbodiimide coupling reagents such as EDC or HATU in conjunction with solvents like dimethyl carbonate (DMC) to achieve the esterification . The reaction proceeds under ambient temperatures and neutral pH, making it suitable for sensitive substrates .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of the compound by directly introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG25-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions are used to deprotect the t-butyl group.

    Amide Bond Formation: Activators such as EDC or HATU are used to facilitate the reaction with primary amine groups.

Major Products Formed

    Hydrolysis: The major product is the free carboxylic acid.

    Amide Bond Formation: The major product is the amide bond formed between the carboxylic acid and the primary amine group.

Mechanism of Action

The mechanism of action of Acid-PEG25-t-butyl ester involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the delivery and interaction of the compound with its molecular targets . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG chain length (25 units), which provides an optimal balance between solubility and stability in aqueous media. This makes it particularly useful in applications where longer or shorter PEG chains may not be as effective .

Properties

Molecular Formula

C58H114O29

Molecular Weight

1275.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C58H114O29/c1-58(2,3)87-57(61)5-7-63-9-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-51-85-53-55-86-54-52-84-50-48-82-46-44-80-42-40-78-38-36-76-34-32-74-30-28-72-26-24-70-22-20-68-18-16-66-14-12-64-10-8-62-6-4-56(59)60/h4-55H2,1-3H3,(H,59,60)

InChI Key

UTESSIZIHUTTMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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